molecular formula C6H9NO4 B115364 2-Amino-2-ethenylbutanedioic acid CAS No. 152884-33-8

2-Amino-2-ethenylbutanedioic acid

Cat. No.: B115364
CAS No.: 152884-33-8
M. Wt: 159.14 g/mol
InChI Key: WQPLSQDEIRSLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-ethenylbutanedioic acid is a hypothetical amino acid derivative featuring a butanedioic acid (succinic acid) backbone substituted with an amino group and an ethenyl (vinyl) group at the C2 position. The available literature focuses on structurally related compounds, such as 2-amino-substituted butanoic acids (four-carbon backbone with one carboxylic acid group) and derivatives with alkyl or sulfur-containing substituents.

Properties

CAS No.

152884-33-8

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

2-amino-2-ethenylbutanedioic acid

InChI

InChI=1S/C6H9NO4/c1-2-6(7,5(10)11)3-4(8)9/h2H,1,3,7H2,(H,8,9)(H,10,11)

InChI Key

WQPLSQDEIRSLAD-UHFFFAOYSA-N

SMILES

C=CC(CC(=O)O)(C(=O)O)N

Canonical SMILES

C=CC(CC(=O)O)(C(=O)O)N

Synonyms

Aspartic acid, 2-ethenyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural features and molecular data for analogs derived from the evidence:

Compound Name Substituent at C2 Backbone Molecular Formula Molecular Weight Key Identifiers/Notes
2-Amino-2-ethylbutanoic acid Ethyl (C₂H₅) Butanoic acid C₆H₁₃NO₂ 131.175 ChemSpider ID: 85910; CAS names listed
2-Amino-2-methylbutanoic acid Methyl (CH₃) Butanoic acid C₅H₁₁NO₂ 117.15 CAS: 595-39-1; ≥98% purity
L-2-Aminobutyric acid H Butanoic acid C₄H₉NO₂ 119.12 CAS: 1492-24-6; pharmaceutical use
(R)-2-Amino-4-(ethylthio)butanoic acid Ethylthio (C₂H₅S) at C4 Butanoic acid C₆H₁₃NO₂S 163.24 CAS: 535-32-0; lab research use only
Key Observations:
  • Backbone Variations: The target compound (butanedioic acid) differs from the analogs above, which are based on a butanoic acid backbone.
  • Substituent Effects: Ethyl vs. Methyl: The ethyl group in 2-Amino-2-ethylbutanoic acid increases steric bulk and hydrophobicity compared to the methyl group in 2-Amino-2-methylbutanoic acid . Sulfur Modification: The ethylthio group in adds sulfur-mediated interactions (e.g., metal coordination) absent in other analogs.

Physicochemical and Functional Properties

While direct data for 2-amino-2-ethenylbutanedioic acid are unavailable, inferences can be drawn from analogs:

  • organic solvents.
  • Acidity/Basicity: The amino group (pKa ~9–10) and carboxylic acid groups (pKa ~2–4) would dominate acid-base behavior. The ethenyl group may slightly modulate electronic effects on the amino group.
  • Steric Effects : Bulkier substituents (e.g., ethyl ) may hinder enzymatic or chemical reactions at the C2 position.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Amino-2-ethenylbutanedioic acid to ensure stereochemical fidelity?

  • Methodological Answer : Controlled reaction conditions (e.g., inert atmosphere, low temperatures) are critical for preserving stereochemistry. For example, chiral auxiliaries or asymmetric catalysis can be employed to favor the desired enantiomer. Post-synthesis, techniques like chiral HPLC or polarimetry should validate stereochemical purity .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions. Mass spectrometry (MS) determines molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures should include immediate rinsing for spills and access to safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in polar vs. nonpolar solvent systems?

  • Methodological Answer : Systematically vary solvent polarity (e.g., water, DMSO, hexane) and monitor reaction kinetics via UV-Vis spectroscopy or GC-MS. Control variables like temperature and catalyst loading. Computational modeling (DFT) can predict solvent effects on transition states, guiding experimental validation .

Q. What mechanistic insights explain the compound’s interaction with GABA receptors in neurological studies?

  • Methodological Answer : Employ radioligand binding assays to quantify receptor affinity (e.g., ³H-muscimol competition assays). Molecular docking simulations identify binding site interactions. In vitro electrophysiology (patch-clamp) on neuronal cultures can assess functional modulation of GABAergic currents .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate with alternative techniques:

  • Compare experimental NMR shifts to computational predictions (e.g., ACD/Labs or Gaussian simulations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Analyze isotopic labeling (e.g., ¹⁵N) to confirm amino group assignments .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 1–13 and monitoring degradation via LC-MS. Buffer systems (e.g., phosphate, citrate) can stabilize pH-sensitive functional groups. Lyophilization or encapsulation in cyclodextrins may enhance shelf life .

Data Analysis and Experimental Design

Q. How to design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

  • Methodological Answer : Vary reaction time and temperature:

  • Short durations/high temps favor kinetic products.
  • Extended durations favor thermodynamic products.
  • Use quenching experiments and isolate intermediates for characterization. Computational analysis of reaction pathways (e.g., Gibbs free energy) supports mechanistic conclusions .

Q. What statistical approaches are recommended for dose-response studies in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Replicate experiments (n ≥ 3) and apply ANOVA for significance testing. Include positive/negative controls to normalize data across assays .

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